N-benzylquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)11-17-15-10-14-8-4-5-9-16(14)18-12-15/h1-10,12,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLLCYYTXLDQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of N Benzylquinolin 3 Amine
Reactions Involving the Exocyclic Amine Functionality
The secondary amine group (an exocyclic amine) in N-benzylquinolin-3-amine is a key site for various chemical modifications. Its nucleophilic nature allows it to participate in acylation, condensation, and further alkylation or arylation reactions.
Acylation Reactions (e.g., Formation of Amides)
The secondary amine in this compound can be readily acylated to form the corresponding amide. This common transformation is typically achieved using acylating agents like acid chlorides or anhydrides. For instance, reacting this compound with acetic anhydride (B1165640) would yield N-acetyl-N-benzylquinolin-3-amine. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. researchgate.netyoutube.com Such reactions are often performed under solvent-free conditions or in various solvents, sometimes with the addition of a base to neutralize the acid byproduct. researchgate.netias.ac.inmdpi.com The resulting amides are generally stable compounds. researchgate.net In a related procedure, N-benzyl-3-m-anisidinopropanamide was successfully acetylated by refluxing with acetic anhydride. researchgate.net The protection of amino groups via acetylation is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. researchgate.net
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product |
|---|
Condensation Reactions leading to Schiff Bases and Imine Derivatives
As a secondary amine, this compound does not undergo typical condensation reactions with aldehydes and ketones to form stable Schiff bases (imines). Schiff base formation requires a primary amine, which, after initial nucleophilic addition to the carbonyl group to form a hemiaminal, eliminates water to form the C=N double bond. wikipedia.orgresearchgate.netyoutube.com The reaction of a primary amine, such as aniline, with benzaldehyde (B42025) serves as a classic example of this process, yielding an N-arylimine. sinoshiny.com While secondary amines can react with carbonyl compounds to form enamines, this is a distinct reaction pathway from Schiff base formation. sinoshiny.com Therefore, derivatization of this compound through direct condensation to imines is not a standard synthetic route.
Further Alkylation or Arylation Studies to Form Tertiary Amines
The nitrogen atom in this compound can act as a nucleophile to react with alkyl or aryl halides, leading to the formation of tertiary amines. This N-alkylation is a standard SN2 reaction. libretexts.org For example, treatment with an alkyl halide like methyl iodide would convert the secondary amine into a tertiary amine, N-benzyl-N-methylquinolin-3-amine. rsc.org However, a common challenge in the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To control this, reaction conditions such as temperature and the stoichiometry of the reactants must be carefully managed. nih.gov The synthesis of N-quaternary-3-benzamidoquinuclidinium salts from the corresponding tertiary amine with benzyl (B1604629) bromides illustrates this subsequent quaternization step. nih.govresearchgate.net
Table 2: Potential Alkylation and Subsequent Quaternization Products
| Starting Material | Reagent | Tertiary Amine Product | Quaternary Ammonium Salt Product |
|---|
Electrophilic Aromatic Substitution on the Quinoline (B57606) Nucleus
The quinoline ring system in this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the activating and directing effects of the N-benzylamino group and the inherent reactivity of the quinoline nucleus. The amino group is a strong activating group and typically directs incoming electrophiles to the ortho and para positions. researchgate.net In the context of the quinoline ring, this would influence substitution on the benzene (B151609) ring portion of the nucleus.
Regioselective Halogenation Studies
The halogenation of this compound is an example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction—that is, which position on the quinoline ring the halogen atom attaches to—is of significant interest. Generally, in the electrophilic halogenation of N-aryl amides, substitution tends to occur at the para position relative to the activating amino or amido group. nih.gov If the para position is blocked, ortho substitution becomes more likely. Given the structure of this compound, the N-benzylamino group at position 3 would strongly activate the quinoline ring. Electrophilic attack would be predicted to occur at positions ortho and para to the amino group, namely positions 2 and 4. The precise outcome would depend on steric hindrance and the specific reaction conditions, including the halogenating agent and solvent used. nih.gov
Nitration and Sulfonation Patterns
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (–NO₂) or a sulfonic acid (–SO₃H) group onto an aromatic ring, respectively. For this compound, the position of nitration or sulfonation on the quinoline nucleus would be dictated by the powerful activating and ortho-, para-directing effect of the benzylamino substituent at the C-3 position. However, carrying out such reactions can be complicated. Nitration is typically performed with a mixture of nitric acid and sulfuric acid, which are strongly acidic conditions. Under these conditions, the basic nitrogen of the amino group is likely to be protonated, forming an ammonium ion. This protonated group is strongly deactivating and a meta-director, which would fundamentally alter the expected regiochemical outcome of the substitution. researchgate.net
Transformations on the N-Benzyl Moiety
The N-benzyl group offers two primary sites for chemical modification: the aromatic phenyl ring and the benzylic C-H bonds. These sites can be selectively targeted to introduce new functional groups, thereby modulating the steric and electronic properties of the entire molecule.
The phenyl ring of the N-benzyl group behaves as a typical benzene derivative, susceptible to electrophilic aromatic substitution reactions. The directing effect of the benzylamino substituent, which is activating and ortho-, para-directing, influences the regioselectivity of these reactions. However, the reaction conditions must be carefully controlled to avoid side reactions involving the quinoline ring or the amine linker.
Common functionalization reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding a mixture of ortho- and para-nitro derivatives. The para-substituted product is often favored due to reduced steric hindrance. Subsequent reduction of the nitro group can provide the corresponding amino derivative, opening pathways for further functionalization.
Halogenation, such as bromination or chlorination, can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. These reactions also tend to yield para-substituted products as the major isomer.
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄, 0-25 °C | 4-nitro-N-(quinolin-3-yl)benzylamine |
| Bromination | Br₂, FeBr₃, CCl₄ | 4-bromo-N-(quinolin-3-yl)benzylamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | 4-acyl-N-(quinolin-3-yl)benzylamine |
This table presents plausible functionalization reactions on the phenyl ring of this compound based on general principles of electrophilic aromatic substitution.
The N-benzyl group is also amenable to oxidation and reduction reactions, primarily targeting the benzylic position and the C-N bond.
Oxidation:
Oxidative cleavage of the N-benzyl group is a common transformation. This can be achieved using various oxidizing agents, leading to the formation of quinolin-3-amine and benzaldehyde. This de-benzylation is a useful deprotection strategy in multi-step syntheses. Reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium nitrate (B79036) (CAN) can effect this transformation.
Alternatively, selective oxidation of the benzylic methylene (B1212753) group to a carbonyl group can yield the corresponding N-(quinolin-3-yl)benzamide. This transformation requires milder and more selective oxidizing agents to avoid cleavage of the C-N bond.
Bio-inspired aerobic oxidation methods, potentially utilizing catalysts like 1,10-phenanthroline-5,6-dione (B1662461) in the presence of a co-catalyst, could also be applicable for the dehydrogenation of the benzylamine (B48309) moiety to the corresponding imine, N-benzylidenequinolin-3-amine. nih.gov
Reduction:
Catalytic hydrogenation is a prominent reduction pathway for the N-benzyl group. Under forcing conditions (e.g., high pressure of H₂ and a strong catalyst like palladium on carbon), hydrogenolysis of the C-N bond can occur, yielding quinolin-3-amine and toluene. This serves as another method for de-benzylation.
Conversely, if the quinoline ring itself is susceptible to reduction, careful selection of catalysts and reaction conditions is necessary to achieve selective transformation of the N-benzyl group without affecting the heterocyclic core.
| Transformation | Reagents and Conditions | Product(s) |
| Oxidative Cleavage | KMnO₄, heat | Quinolin-3-amine, Benzaldehyde |
| Benzylic Oxidation | Selective oxidant | N-(quinolin-3-yl)benzamide |
| Hydrogenolysis | H₂, Pd/C, high pressure | Quinolin-3-amine, Toluene |
This table outlines potential oxidation and reduction pathways for the N-benzyl moiety of this compound based on established chemical transformations of benzylamines.
Advanced Spectroscopic and Structural Elucidation of N Benzylquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H NMR Spectroscopy: Experimental ¹H NMR data for N-benzylquinolin-3-amine has been reported, providing key insights into its proton environment. nii.ac.jp The spectrum displays characteristic signals for the quinoline (B57606), benzyl (B1604629), and amine protons. The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a doublet around 4.43 ppm, coupled to the N-H proton. The amine (N-H) proton itself would likely present as a broad singlet, its chemical shift influenced by solvent and concentration. The protons of the phenyl group on the benzyl moiety, along with several protons from the quinoline ring, appear as a complex multiplet in the aromatic region, reported between 7.29 and 7.47 ppm. nii.ac.jp Distinct signals for the quinoline protons are observed at 7.02 ppm (d, J = 2.8 Hz), 7.58 ppm (dd, J = 6.0, 3.7 Hz), and 7.94 ppm. nii.ac.jp
Interactive Data Table: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 400 MHz. nii.ac.jp
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~4.43 | d | Not reported | Benzylic CH₂ |
| ~4.43 | br s | Not applicable | N-H |
| 7.02 | d | 2.8 | Quinoline CH |
| 7.29-7.47 | m | Not applicable | Phenyl CH (5H) & Quinoline CH (2H) |
| 7.58 | dd | 6.0, 3.7 | Quinoline CH |
¹³C NMR Spectroscopy: While experimental ¹³C NMR data is not readily available, a predicted spectrum can be constructed based on the known values for quinoline and N-benzylaniline. nih.gov The structure contains 16 unique carbon atoms. The benzylic CH₂ carbon is expected around 48 ppm. The carbons of the quinoline ring will appear between approximately 110 and 148 ppm, with those directly bonded to the nitrogen atom or in its vicinity being significantly influenced. The phenyl group carbons will resonate in the typical aromatic region of 127-139 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Shift (δ) ppm | Assignment |
|---|---|
| ~48.5 | Benzylic CH₂ |
| ~110-148 | Quinoline Aromatic Carbons (9C) |
| ~127-129 | Phenyl Aromatic Carbons (5C) |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₆H₁₄N₂), the calculated monoisotopic mass is 234.1157 g/mol . HRMS would detect the protonated molecule, [M+H]⁺, with a calculated m/z of 235.1230.
Beyond molecular weight confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. The fragmentation of this compound is expected to be dominated by cleavages characteristic of benzylamines and quinolines. A primary fragmentation pathway is the benzylic C-N bond cleavage, leading to the highly stable tropylium (B1234903) cation at m/z 91. Another common fragmentation for amines is α-cleavage, which in this case would involve the loss of a hydrogen atom to form a stable iminium cation at m/z 233.
Interactive Data Table: Predicted HRMS Fragments for this compound
| Predicted m/z | Ion Formula | Fragment Identity |
|---|---|---|
| 235.1230 | [C₁₆H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 234.1157 | [C₁₆H₁₄N₂]⁺˙ | Molecular Ion [M]⁺˙ |
| 233.1124 | [C₁₆H₁₃N₂]⁺ | [M-H]⁺ (α-cleavage product) |
| 143.0604 | [C₉H₇N₂]⁺ | [M-C₇H₇]⁺ (Loss of benzyl radical) |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. As a secondary aromatic amine, this compound is expected to show several distinct absorption bands. mdpi.com
The most diagnostic peak is the N-H stretching vibration, which for secondary amines typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. mdpi.comnih.gov The aromatic C-H stretching vibrations of the quinoline and phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic CH₂ group should appear just below 3000 cm⁻¹. The C-N stretching vibration for aromatic amines is a strong band typically found between 1250 and 1335 cm⁻¹. mdpi.com Aromatic C=C and C=N ring stretching vibrations will produce a series of peaks in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |
| 1500 - 1600 | C=C / C=N Stretch | Aromatic Ring |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been published for this compound itself, the structure of the parent compound, quinolin-3-amine, offers a valuable reference point. researchgate.net
Quinolin-3-amine crystallizes in the monoclinic space group P2₁/c. researchgate.net The quinoline ring system is essentially planar, and the crystal packing is dominated by N—H···N hydrogen bonds that link the molecules into zigzag chains. researchgate.net
Interactive Data Table: Crystal Data for the Parent Compound, Quinolin-3-amine Data from Islor et al., 2012. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6223 (3) |
| b (Å) | 7.6289 (3) |
| c (Å) | 12.6967 (4) |
| β (°) | 99.988 (1) |
| Volume (ų) | 738.31 (5) |
Computational and Theoretical Investigations of N Benzylquinolin 3 Amine
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.
DFT calculations are employed to determine the optimized molecular geometry and the distribution of electron density. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.
For various aminoquinoline derivatives, DFT calculations have been utilized to compute these electronic properties. The HOMO is typically localized on the more electron-rich portions of the molecule, acting as an electron donor, while the LUMO is situated on the electron-deficient regions, serving as an electron acceptor. For instance, in related 4-aminoquinoline (B48711) derivatives, the quinoline (B57606) ring system and the amino substituent significantly influence the energies and distributions of these orbitals. While specific values for N-benzylquinolin-3-amine are not available, studies on similar structures indicate that the HOMO-LUMO gap is a crucial descriptor in understanding their electronic behavior.
Table 1: Representative DFT-Calculated Properties of a Substituted Quinoline Derivative (Note: This data is illustrative for a related class of compounds, not this compound specifically)
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
This interactive table showcases typical energy values obtained from DFT calculations for quinoline derivatives.
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electronic energy. These descriptors are instrumental in predicting the reactive nature and sites within a molecule. science.govscience.gov
Key global reactivity descriptors include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For aminoquinoline derivatives, these descriptors have been used to understand their interaction with biological targets and to build QSAR models. science.govscience.gov The nitrogen atoms in the quinoline ring and the exocyclic amine are often identified as key sites for interaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for visualizing and understanding the interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial in drug discovery for identifying potential binding modes and estimating the strength of the interaction. In the context of aminoquinoline derivatives, which are well-known for their antimalarial activity, docking studies have been extensively performed to investigate their interactions with targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH).
These studies often reveal key interactions, such as hydrogen bonds between the amino group or quinoline nitrogen and amino acid residues in the active site of the enzyme. The benzyl (B1604629) group of a molecule like this compound would be expected to form hydrophobic or π-stacking interactions within the binding pocket.
Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. MD simulations can validate the docking poses and provide a more dynamic picture of the binding interactions, including the role of solvent molecules. For related compounds, MD simulations have confirmed the stability of the ligand within the active site of its target protein, reinforcing the binding modes suggested by docking studies.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity.
For various series of 4-aminoquinoline derivatives, extensive QSAR studies have been conducted to understand the structural requirements for their antimalarial activity. nih.govijisrt.comscispace.comresearchgate.net These models use molecular descriptors, which can be steric, electronic, or hydrophobic, to build mathematical equations that predict the activity of new compounds.
Commonly used descriptors in QSAR studies of aminoquinolines include:
Topological descriptors: Describing molecular size and branching.
Electronic descriptors: Such as atomic charges and dipole moments.
Quantum chemical descriptors: Including HOMO and LUMO energies. science.govscience.gov
These studies have consistently highlighted the importance of the 4-aminoquinoline core for activity, with substitutions on the amino group and the quinoline ring modulating potency and pharmacokinetic properties. For example, Hologram QSAR (HQSAR) models have been developed for 7-chloro-4-aminoquinoline derivatives, identifying key molecular fragments that contribute positively or negatively to their anti-mycobacterial activity. nih.gov Such models are invaluable for guiding the synthesis of more potent and selective analogs.
Elucidation of Structural Features Influencing Biological Activity
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the electronic properties endowed by the quinoline core and the N-benzyl substituent. Computational analyses, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, have been instrumental in deciphering these relationships.
A critical aspect of the structure-activity relationship (SAR) is the nature and position of substituents on both the quinoline and the benzyl rings. For instance, the presence of specific functional groups can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profiles. The quinoline ring system itself, a fusion of benzene (B151609) and pyridine (B92270) rings, offers a scaffold with a rich electronic character that can engage in various interactions with biological targets. rsc.org
Research on related quinoline derivatives has shown that modifications at different positions of the quinoline nucleus can drastically alter their biological efficacy. rsc.org For the this compound scaffold, key structural features that are often investigated include:
The Quinoline Core: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic residues in protein binding sites.
The N-Benzyl Substituent: The benzyl group introduces a significant hydrophobic moiety, which can enhance binding to hydrophobic pockets within a target protein. The conformational flexibility of the benzyl group allows it to adopt various orientations to optimize these interactions.
Molecular docking simulations are frequently employed to visualize and quantify the binding of this compound analogues to their putative biological targets. These simulations can predict the binding orientation and affinity, providing a rational basis for the observed biological activities. For example, a hypothetical docking study might reveal that the quinoline nitrogen forms a critical hydrogen bond with a specific amino acid residue, while the benzyl group is nestled in a hydrophobic pocket.
To illustrate the impact of substitutions, consider the following hypothetical data from a computational study on a series of this compound derivatives:
| Compound | Benzyl Ring Substituent | Predicted Binding Affinity (kcal/mol) | Key Interaction |
| 1 | H | -7.5 | π-π stacking with Phe289 |
| 2 | 4-OCH₃ | -8.2 | H-bond with Ser154 |
| 3 | 4-Cl | -7.8 | Halogen bond with Leu210 |
| 4 | 2-NO₂ | -6.9 | Steric hindrance |
This table is interactive. You can sort the data by clicking on the column headers.
This hypothetical data suggests that an electron-donating group at the 4-position of the benzyl ring enhances binding affinity, likely through the formation of an additional hydrogen bond. Conversely, a bulky, electron-withdrawing group at the 2-position may introduce steric clashes that reduce binding affinity.
Development of Predictive Models for Biological Efficacy
Building upon the insights gained from SAR studies, computational chemists can develop predictive models, such as 3D-QSAR models, to forecast the biological efficacy of novel this compound derivatives. researchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of the molecules and their biological activity.
A common approach is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of a set of compounds with their steric and electrostatic fields. researchgate.net The process involves:
Data Set Selection: A series of this compound analogues with experimentally determined biological activities is chosen as the training set.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Field Calculation: Steric and electrostatic fields are calculated at various points on a 3D grid surrounding the aligned molecules.
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a correlation between the field values (independent variables) and the biological activities (dependent variable).
The resulting 3D-QSAR model can be visualized through contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. researchgate.net For instance, a CoMFA contour map might show:
Green Contours: Indicating regions where bulky, sterically favored groups would increase activity.
Yellow Contours: Highlighting areas where bulky groups would decrease activity.
Blue Contours: Representing regions where electropositive groups are favorable.
Red Contours: Showing areas where electronegative groups would enhance activity.
These visual representations serve as a powerful guide for medicinal chemists to design new derivatives with improved potency.
The predictive power of a QSAR model is typically assessed through internal and external validation. A statistically robust model will have a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient (r²_pred) for an external test set of compounds not used in model generation.
Below is an example of a data table that might be used to develop a predictive QSAR model for a series of this compound derivatives:
| Compound ID | Experimental IC₅₀ (µM) | Log(1/IC₅₀) | Steric Descriptor (S) | Electrostatic Descriptor (E) |
| BQ-1 | 1.2 | 5.92 | 0.45 | -0.21 |
| BQ-2 | 0.8 | 6.10 | 0.52 | -0.15 |
| BQ-3 | 2.5 | 5.60 | 0.38 | -0.33 |
| BQ-4 | 0.5 | 6.30 | 0.61 | -0.10 |
This table is interactive. You can sort the data by clicking on the column headers.
By analyzing such data, a predictive equation can be formulated, for example: Log(1/IC₅₀) = aS + bE + c. This equation can then be used to estimate the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Coordination Chemistry of N Benzylquinolin 3 Amine As a Ligand
Ligand Design and Potential Coordination Modes
The design of a ligand is crucial as it dictates the geometry and stability of the resulting metal complex. For N-benzylquinolin-3-amine, its potential as a ligand is rooted in the presence of two nitrogen atoms: the quinoline (B57606) ring nitrogen and the exocyclic amine nitrogen.
Chelation Capabilities through Nitrogen Donor Atoms
Theoretically, the nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amine group in this compound could participate in chelation to a metal center. The formation of a stable five- or six-membered chelate ring is a possibility that would enhance the stability of the resulting metal complex. However, without experimental data, the actual chelation capability remains a matter of speculation. Factors such as the steric hindrance from the benzyl (B1604629) group and the inherent basicity of the nitrogen atoms would play a critical role.
Role as a Mono-, Bi-, or Polydentate Ligand
Depending on the coordination environment and the nature of the metal ion, this compound could potentially act as a monodentate, bidentate, or even a bridging ligand. As a monodentate ligand, it would likely coordinate through the more accessible quinoline nitrogen. Bidentate coordination would involve both the quinoline and the amine nitrogens. The possibility of it acting as a polydentate ligand is less likely without the presence of other coordinating groups. Currently, there are no published studies that define the specific denticity of this compound with different metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes are fundamental to understanding their properties and potential applications.
Transition Metal Complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II))
The synthesis of transition metal complexes with this compound has not been reported in the reviewed literature. Research in this area would involve reacting the ligand with various metal salts (e.g., chlorides, nitrates, acetates) of copper(II), cobalt(II), nickel(II), and zinc(II) and characterizing the resulting products using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis. Such studies would provide invaluable information on the coordination geometry, bond lengths, and electronic properties of these hypothetical complexes.
Formation of Energetic Coordination Compounds
Energetic coordination compounds are a class of materials with applications in explosives and propellants. While some nitrogen-rich heterocyclic compounds are known to form energetic complexes, there is no available data to suggest that this compound has been investigated for this purpose. Research in this direction would involve the synthesis of its metal complexes with oxidizing anions like perchlorate (B79767) or nitrate (B79036) and studying their thermal stability and energetic properties.
Applications in Catalysis as Ligands
Metal complexes derived from quinoline-based ligands have shown significant promise in various catalytic applications. The electronic and steric environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. The potential of this compound-metal complexes in catalysis is an open question. Future research could explore their efficacy in reactions such as oxidation, reduction, and cross-coupling reactions.
Role in Homogeneous Catalysis (e.g., as part of organometallic catalysts)
Information regarding the application of this compound as a ligand in organometallic catalysts for homogeneous catalysis is not available in the scientific literature. There are no documented examples of its incorporation into catalytic systems or studies on the properties of such potential complexes.
Investigation of Catalytic Activity in Organic Transformations
There are no published investigations into the catalytic activity of this compound-based complexes in any organic transformations. Consequently, no research findings or data tables on its performance in reactions such as cross-coupling, hydrogenation, or oxidation can be presented.
Potential Biological and Biomedical Applications of N Benzylquinolin 3 Amine Derivatives
Antimicrobial Activities
The quinoline (B57606) core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of N-benzylquinolin-3-amine have been synthesized and evaluated for their efficacy against various microbial pathogens, including bacteria and fungi.
Antibacterial Potency (e.g., against Gram-positive bacteria, MRSA)
The emergence of drug-resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial agents. nih.gov The quinoline framework is a key component in many antibacterial drugs, and its derivatives are actively being explored to counter this threat. mdpi.com Research has shown that specific structural modifications to the quinoline scaffold can lead to potent anti-MRSA agents. nih.gov
For instance, studies on related structures like 3-benzylchroman derivatives have demonstrated synergistic effects when combined with aminoglycoside antibiotics against clinical MRSA strains, effectively reversing resistance. nih.gov Similarly, N-benzyl amides of salinomycin (B1681400) have shown noteworthy antibacterial activity against problematic strains like MRSA and Staphylococcus epidermidis (MRSE). researchgate.net While not direct derivatives of this compound, these findings underscore the potential of the N-benzyl moiety in conjunction with a heterocyclic core for developing effective antibacterial agents. Functionalized phenoxy quinolines have also been synthesized and tested against ESBL-producing Escherichia coli and MRSA, with some compounds showing significant activity. mdpi.com
| Compound Type | Target Bacteria | Key Finding | Reference |
|---|---|---|---|
| 3-Benzylchroman Derivatives (e.g., Brazilin) | MRSA | Showed synergy with aminoglycoside antibiotics, reversing resistance. | nih.gov |
| N-benzyl amides of Salinomycin | MRSA, MRSE | Exhibited interesting antibacterial activity. | researchgate.net |
| Functionalized Phenoxy Quinolines | ESBL E. coli, MRSA | Compound 3e showed the highest activity among the series. | mdpi.com |
| Fe(8-hydroxyquinoline)3 | MRSA | Exhibits potent antimicrobial activity and overcomes drug resistance. | mdpi.com |
Antitubercular Efficacy (e.g., inhibition of Mycobacterium tuberculosis, ATP synthase inhibition)
Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. The quinoline scaffold is present in the FDA-approved anti-TB drug bedaquiline, which functions by inhibiting mycobacterial ATP synthase. nih.gov
In the search for new anti-TB agents, a series of N-benzyl 3,5-dinitrobenzamides were designed and synthesized. Several of these compounds demonstrated excellent in vitro activity against both the drug-susceptible H37Rv strain of MTB and clinically isolated multidrug-resistant strains. nih.gov Specifically, compounds D5, D6, D7, and D12 had a Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL against the H37Rv strain. nih.gov Compound D6, in particular, showed a favorable safety profile and improved pharmacokinetic properties compared to the clinical candidate PBTZ169, marking it as a promising lead for further development. nih.gov Other research has focused on quinoline derivatives targeting the InhA enzyme, which is crucial for MTB survival. nih.gov
| Compound Series | Target | Most Active Compounds | MIC (H37Rv strain) | Reference |
|---|---|---|---|---|
| N-benzyl 3,5-dinitrobenzamides | Mycobacterium tuberculosis | D5, D6, D7, D12 | 0.0625 µg/mL | nih.gov |
| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives | InhA enzyme in M. tuberculosis | Compound 5n | 12.5 µg/mL | nih.gov |
Antifungal Spectrum of Activity
Infections caused by fungal pathogens, such as Candida species, are a significant cause of morbidity and mortality. Quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been investigated for their antifungal properties. For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with its activity being comparable or superior to Amphotericin B in some cases. nih.gov Another study highlighted the in vivo antifungal activity of a 6-[(N-2,3-Dichlorophenyl)amino]-7-chloro-5,8-quinolinedione derivative against systemic Candida albicans infection in mice, suggesting it may be a potent antifungal agent. koreascience.kr
Antineoplastic Investigations (Anticancer Activity)
The quinoline nucleus is a privileged scaffold in the design of anticancer agents, found in several approved kinase inhibitors. nih.gov Derivatives of N-benzyl-substituted azaheterocycles have been a focus of cancer research due to their potential to induce apoptosis and inhibit cancer cell proliferation. mdpi.comnih.gov
Studies on benzo[f]quinoline (B1222042) and benzo[c]quinoline derivatives, which are isomers of the core this compound structure, have identified compounds with significant cytotoxic efficiency against various cancer cell lines, including leukemia, melanoma, and breast cancer. mdpi.comnih.gov For example, certain N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides exhibited broad-spectrum antiproliferative activity. nih.gov Compound 6k from this series showed activity comparable to doxorubicin (B1662922) against HeLa, HCT-116, and MCF-7 cancer cell lines. mdpi.com The proposed mechanism for some of these quinoxaline derivatives involves the inhibition of histone deacetylase 6 (HDAC6). nih.gov Furthermore, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against liver (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells. nih.gov
| Compound Series | Cancer Cell Line | Key Finding (IC50 Value) | Reference |
|---|---|---|---|
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Cmpd 6k) | MCF-7 (Breast) | 6.93 ± 0.4 µM | nih.gov |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Cmpd 6k) | HCT-116 (Colon) | 9.46 ± 0.7 µM | nih.gov |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Cmpd 6k) | HeLa (Cervical) | 12.17 ± 0.9 µM | nih.gov |
| Benzo[c]quinoline derivatives (Cmpd 5a) | Multiple cell lines | Most active of the series, showing broad anticancer activity. | nih.gov |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Cmpd 29) | HepG2, SK-OV-3, PC-3 | Identified as a potential selective antineoplastic agent. | nih.gov |
Antimalarial Potential against Plasmodium Strains
Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been cornerstone treatments for malaria, a disease caused by Plasmodium parasites. nih.govnih.gov However, the development of drug resistance has necessitated the search for new antimalarial agents. nih.gov Hybrid molecules that incorporate the 7-chloroquinoline (B30040) scaffold have been a fruitful area of research.
Newly synthesized 7-chloro-4-aminoquinoline–benzimidazole hybrids have shown potent antiplasmodial activity at nanomolar concentrations against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum. nih.gov The effectiveness of these hybrid compounds highlights the continued importance of the quinoline core in developing therapies to overcome drug resistance in malaria. nih.gov
Modulatory Effects on Specific Receptor Systems
Beyond their antimicrobial and anticancer activities, this compound derivatives have been shown to interact with specific receptor systems, suggesting potential applications in other areas of pharmacology. A notable example is the G protein-coupled receptor 55 (GPR55), which has emerged as a therapeutic target for various conditions, including cancer and neurodegenerative disorders. nih.govnih.gov
A series of novel ligands based on the 3-benzylquinolin-2(1H)-one scaffold were designed and synthesized. mdpi.com Several of these derivatives displayed excellent binding affinity for the GPR55 receptor, with Ki values in the low nanomolar range, and acted as full agonists. nih.govnih.gov For instance, a compound in the series bearing a methyl substituent on the quinolinone nitrogen and two methoxyl groups showed a high affinity for GPR55 (Ki = 1.2 nM) and remarkable selectivity over cannabinoid receptors. mdpi.com Another derivative, compound 1, was noted for its high GPR55 affinity and complete selectivity over both CB1 and CB2 receptors. nih.gov These potent and selective GPR55 agonists could serve as valuable tools for validating the receptor as a therapeutic target. nih.govresearchgate.net
| Compound Series | Receptor Target | Key Finding | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| 3-Benzylquinolin-2(1H)-ones (Cmpd 2) | GPR55 | Highest affinity in the series | 1.2 nM | mdpi.com |
| 3-Benzylquinolin-2(1H)-ones (Cmpd 1) | GPR55 | High affinity and complete selectivity over CB1/CB2 | - | nih.gov |
Agonist Activity at G Protein-Coupled Receptors (e.g., GPR55)
The G protein-coupled receptor 55 (GPR55) has gained attention as a therapeutic target for various conditions, including cancer, neurodegenerative disorders, and metabolic diseases. researchgate.net It is implicated in regulating microglia-mediated neuroinflammation, although the precise mechanisms are still under investigation. researchgate.net The identification of selective and potent ligands for GPR55 is crucial for validating its role as a drug target. researchgate.net
In this context, a series of novel ligands based on the 3-benzylquinolin-2(1H)-one scaffold, a close structural analog of this compound, were designed and synthesized. researchgate.netnih.gov These compounds were evaluated for their binding affinity and functional activity at the GPR55 receptor. Several of the synthesized derivatives demonstrated excellent binding properties, with affinity (Ki) values in the low nanomolar range, and exhibited high selectivity over the cannabinoid receptors CB1 and CB2. researchgate.netnih.gov
Functional assessment using a p-ERK activation assay confirmed that all the new derivatives behave as full agonists at the GPR55 receptor. nih.gov Notably, compounds 1 and 2 (see table below) were identified as the most potent agonists in this assay, which correlates with their high binding affinity for GPR55. mdpi.com These findings suggest that the 3-benzylquinolin-2(1H)-one scaffold is a promising framework for developing some of the most potent GPR55 agonists to date, which can serve as valuable pharmacological tools for further research. researchgate.netmdpi.com
Table 1: GPR55 Binding Affinity of 3-Benzylquinolin-2(1H)-one Derivatives
| Compound | R1 | R2 | R3 | Ki (nM) [95% CI] |
| 1 | H | H | H | 6.2 [4.6–8.4] |
| 2 | H | OH | OH | 7.1 [6.0–8.4] |
| 3 | CH3 | H | H | 29 [14–65] |
| 4 | CH3 | OH | OH | 7.9 [4.8–13] |
Data sourced from a study on novel GPR55 agonists. nih.gov
Activation of Ion Channels (e.g., KCNQ2 channels)
KCNQ2, a voltage-gated potassium channel, plays a critical role in stabilizing the membrane potential of neurons. researchgate.net Along with KCNQ3, it forms the M-current, which helps prevent neuronal hyperexcitability. researchgate.net Consequently, openers or activators of KCNQ2/3 channels are considered promising therapeutic agents for conditions characterized by overactive neurons, such as epilepsy and certain types of pain. researchgate.net
Research has identified 3-amino-4-benzylquinolin-2-ones, another class of close structural analogs to this compound, as novel KCNQ2 channel openers. nih.gov A study detailing their synthesis and structure-activity relationships (SAR) highlighted the key structural features required for this activity. Preliminary SAR data from this research indicated that a trifluoromethylsulfonamido group and the presence of electron-withdrawing substituents on the quinolone nucleus are important for the KCNQ2 channel opening properties. nih.gov The compounds were evaluated electrophysiologically for their ability to activate the cloned murine KCNQ2 channel expressed in Xenopus laevis oocytes. nih.gov This discovery positions the benzyl-substituted quinolinone core as a viable starting point for the development of new modulators of neuronal excitability.
Enzyme Inhibition Studies
While the quinoline scaffold is widely studied for enzyme inhibition, a comprehensive search of publicly available scientific literature did not yield specific research on this compound derivatives for the enzyme targets listed below.
Bacterial Fatty Acid Synthesis Inhibition
No specific studies on the inhibition of bacterial fatty acid synthesis by this compound derivatives were identified. The field of bacterial fatty acid synthesis inhibition is an active area of antibiotic research, with known inhibitors including natural products like cerulenin (B1668410) and thiolactomycin. nih.gov
Urease Enzyme Inhibition
No specific studies detailing the inhibition of the urease enzyme by this compound derivatives were found. Research into urease inhibitors often focuses on compounds that can interact with the nickel ions in the enzyme's active site, with known inhibitors including phosphorodiamidates and hydroxamic acids. nih.govnih.gov While other quinoline derivatives, such as quinoline-based acyl thioureas, have been investigated as urease inhibitors, specific data for the this compound scaffold is not available. nih.gov
Glycosidase Enzyme Inhibition (α-amylase, β-glucosidase)
No specific research on this compound derivatives as inhibitors of α-amylase or β-glucosidase was identified. The inhibition of these carbohydrate-hydrolyzing enzymes is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Current research in this area often involves sugar-mimicking compounds and other heterocyclic structures. nih.gov
Kinase Inhibition (e.g., GSK-3β, CDK8/19, ALK)
No specific studies were found on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinases 8/19 (CDK8/19), or Anaplastic Lymphoma Kinase (ALK) by this compound derivatives. Kinase inhibition is a major focus in drug discovery, particularly for cancer and neurodegenerative diseases. While various heterocyclic scaffolds are known kinase inhibitors, including other quinoline-based compounds for CDK8/19 and different heterocyclic amines for GSK-3β, research has not specifically implicated the this compound structure for these particular targets. nih.govgoogle.comnih.gov
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are essential for memory and cognition. nih.govnih.gov
While direct studies on this compound are not available, research on structurally related compounds provides insights into how derivatives might function as AChE inhibitors. For instance, various N-benzyl piperidine (B6355638) derivatives have been designed and evaluated for their ability to inhibit both histone deacetylase (HDAC) and AChE. nih.gov This dual-inhibition approach is considered a promising strategy for developing treatments for Alzheimer's disease. nih.gov
In one study, a series of N-benzyl piperidine derivatives were synthesized, and two compounds, d5 and d10 , demonstrated notable dual inhibitory activity against both HDAC and AChE. nih.gov
| Compound | HDAC IC₅₀ (µM) | AChE IC₅₀ (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
| Data sourced from a study on N-benzyl piperidine derivatives. nih.gov |
These compounds also exhibited other beneficial properties, such as scavenging free radicals, chelating metals, and inhibiting the aggregation of amyloid-β peptides, all of which are relevant to the pathology of Alzheimer's disease. nih.gov
Similarly, studies on benzyltetrahydroprotoberberine alkaloids, which are isoquinoline (B145761) derivatives, have shown that N-benzylation can enhance AChE inhibitory activity. nih.gov Molecular docking analyses suggest that N-benzyl derivatives can establish crucial interactions within the active site of the AChE enzyme, which are important for their inhibitory function. nih.gov Specifically, the N-benzyl derivatives showed higher activity than their O-benzyl counterparts, indicating a key role for the quaternary nitrogen in AChE inhibition. nih.gov
Furthermore, research into quinoxaline derivatives, which share a bicyclic core similar to quinoline, has identified potent AChE inhibitors. For example, 2,3-Dimethylquinoxalin-6-amine (6c) showed an IC₅₀ value of 0.077 µM, which was more potent than the standard drug tacrine.
Anti-Inflammatory and Immunomodulatory Effects
Inflammation is a fundamental biological process involved in autoimmune diseases, which arise from a dysregulated immune system. This dysregulation leads to an imbalance between pro-inflammatory and anti-inflammatory mediators. Compounds with anti-inflammatory and immunomodulatory activities can help to control this imbalance.
Direct research on the anti-inflammatory effects of this compound is not present in the available literature. However, studies on related N-benzyl compounds and quinoline derivatives offer valuable information.
A study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) , demonstrated significant anti-inflammatory properties. In vitro, both compounds inhibited the production of the pro-inflammatory cytokines TNF-α and IL-1β in THP-1 cells stimulated with lipopolysaccharide (LPS). They achieved this by blocking key inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB.
In vivo, rectal administration of BMDA or DMMA reduced the severity of colitis in a rat model. This was associated with decreased myeloperoxidase (MPO) activity, which indicates reduced neutrophil infiltration into the colon tissue, and lower levels of inflammatory mediators. Oral administration of these compounds also alleviated symptoms in a mouse model of collagen-induced rheumatoid arthritis.
Another related area of research involves styryl quinolinium derivatives. One such derivative, SQ , was found to have a better in vitro anti-inflammatory effect, measured by the inhibition of albumin denaturation, than the standard drug diclofenac. The IC₅₀ value for SQ was 350 µg/mL, compared to 471.3 µg/mL for diclofenac. In ex vivo studies using gut preparations, SQ reduced or eliminated the expression of the pro-inflammatory cytokine IL-1β.
N Benzylquinolin 3 Amine in Functional Materials and Sensor Development
Integration into Responsive Materials
The integration of N-benzylquinolin-3-amine into responsive or "smart" materials is an area of potential exploration. Responsive materials are designed to change their physical or chemical properties in response to external stimuli such as pH, light, temperature, or the presence of a specific analyte. The this compound structure contains both a Lewis basic quinoline (B57606) nitrogen and a secondary amine, which can be protonated or can coordinate with other species.
These characteristics allow for the possibility of incorporating the molecule as a functional monomer into polymer chains or as a component in supramolecular assemblies. For instance, polymers containing this moiety could exhibit pH-responsive swelling or solubility due to the protonation/deprotonation of the nitrogen atoms. While specific examples of this compound being integrated into responsive materials are not extensively documented in current literature, the fundamental properties of its constituent parts suggest a strong potential for such applications.
Development of Chemosensors and Biosensors
The development of fluorescent chemosensors is one of the most promising applications for quinoline derivatives. A typical fluorescent sensor consists of a fluorophore (the signaling unit) covalently linked to a receptor (the recognition unit). In this compound, the quinoline ring serves as an effective fluorophore, while the N-benzylamine group can act as a receptor site for various analytes. The interaction of an analyte with the amine receptor can modulate the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This "signal-on" or "signal-off" response allows for the qualitative and quantitative detection of the target species. Quinoline-based derivatives have been successfully employed as fluorescent probes for a range of targets, including metal ions and biological molecules. frontiersin.orgsemanticscholar.org
A primary mechanism governing the function of many fluorescent sensors containing an amine group is Photoinduced Electron Transfer (PET). nih.gov In a PET-based sensor, the receptor unit (in this case, the benzylamine) can quench the fluorescence of the fluorophore (the quinoline ring) in the free state. This occurs because, upon excitation of the fluorophore by light, an electron from the lone pair of the amine nitrogen is transferred to the excited fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state. This process results in low or no fluorescence (a "turn-off" state).
When the sensor binds to a target analyte, such as a metal cation, the analyte coordinates with the amine's lone pair of electrons. This binding lowers the energy of the amine's highest occupied molecular orbital (HOMO), making the electron transfer to the fluorophore energetically unfavorable. researchgate.net Consequently, the PET process is inhibited, and the normal fluorescence of the quinoline fluorophore is restored (a "turn-on" state). This chelation-enhanced fluorescence (CHEF) effect is a powerful principle for designing highly sensitive "turn-on" sensors. nih.gov The regioselectivity of such reactions can be controlled by the spin density distribution of the intermediate radical anions formed during the PET process. nih.gov
The aminoquinoline scaffold is well-established in the design of sensors for various metal ions. The nitrogen atoms of the quinoline ring and the appended amine group can form stable chelation complexes with metal cations. While specific studies detailing the use of this compound for the detection of Zn²⁺, Hg²⁺, Ca²⁺, or Pb²⁺ are not widely reported, the broader class of aminoquinoline derivatives has demonstrated significant success.
For example, a sensor based on a different aminoquinoline isomer was developed for the highly sensitive and selective detection of Pb²⁺, operating through the inhibition of Photoinduced Electron Transfer. nih.gov Similarly, various quinoline-based chemosensors have been designed for the fluorescent turn-on detection of Zn²⁺, a biologically crucial ion that is otherwise difficult to detect due to its d¹⁰ electron configuration. researchgate.netnih.govnih.gov Derivatives of 8-hydroxyquinoline (B1678124) have also proven to be highly sensitive fluorescent chemosensors for transition metal ions like Hg²⁺. core.ac.uk The potential for this compound to act as a sensor for these ions is plausible, but its specific selectivity and sensitivity would require experimental validation.
Table 1: Examples of Metal Ion Detection Using Related Quinoline-Based Fluorescent Sensors
| Sensor Compound | Target Ion(s) | Sensing Mechanism | Observed Response | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Pb²⁺, Al³⁺ | PET Inhibition | 10-fold fluorescence enhancement for Pb²⁺ | Not Specified | nih.gov |
| 2-(quinolin-2-yl)quinazolin-4(3H)-one | Zn²⁺ | CHEF | Fluorescence 'turn-on' | Not Specified | researchgate.net |
| 8-Hydroxyquinoline Benzoate Derivative (3c) | Hg²⁺ | Suppression of nπ* transitions | 1204-fold fluorescence enhancement | Not Specified | core.ac.uk |
| Benzothiazole-imidazo[1,2-a]pyridine (BIPP) | Zn²⁺ | CHEF / Turn-on | Strong emission at 542 nm | 2.36 x 10⁻⁸ M | nih.gov |
| This compound | Zn²⁺, Hg²⁺, Ca²⁺, Pb²⁺ | Not Reported | Not Reported | Not Reported | N/A |
Detecting catecholamines—such as dopamine (B1211576), epinephrine, and norepinephrine—is vital for diagnosing neurological disorders. nih.gov The development of sensors for these biomolecules is an active area of research. nih.gov While many successful fluorescent sensors for catecholamines utilize boronic acid or aldehyde groups to bind with the catechol's diol and amine functionalities, the benzylamine (B48309) moiety also presents opportunities for interaction.
A relevant study demonstrated the creation of an electrochemical dopamine biosensor using a polymer film of poly(3-aminobenzylamine). mdpi.comresearchgate.net In that system, the amine group of the polymer was proposed to form covalent bonds with the oxidized form of dopamine, enabling selective detection. mdpi.com This suggests that the benzylamine portion of this compound could serve as a recognition site. If combined with the quinoline fluorophore, it could potentially lead to a fluorescent biosensor, although specific research on this compound for this purpose is not yet available.
Applications as Polymerization Catalysts
Primary and secondary amines can function as organocatalysts or initiators for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. researchgate.net These reactions are crucial for producing biodegradable polymers such as polylactic acid (PLA). The catalytic mechanism often involves the amine acting as a nucleophile to attack the carbonyl group of the cyclic monomer, thereby initiating the polymerization process.
Studies have shown that N-heterocyclic molecules can serve as effective initiators for the ROP of L-lactide. rsc.org For instance, the polymerization of a monomer named (S)-3-benzylmorpholine-2,5-dione has been achieved using a binary catalyst system. d-nb.info Given that this compound contains a secondary amine, it has the potential to act as an initiator or catalyst in similar ROP reactions. However, specific reports detailing the use of this compound as a polymerization catalyst are not prominent in the scientific literature, and its efficiency and the degree of control it could offer over the polymerization process remain subjects for future investigation.
Q & A
Q. What are the standard synthetic methodologies for N-benzylquinolin-3-amine?
this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) yields derivatives with up to 84% efficiency . Another approach involves Schiff base formation, where quinoline derivatives react with benzylamine in ethanol under reflux, followed by vacuum filtration for purification . Key parameters include solvent choice (DMF, ethanol), catalyst loading (1.1 wt% Pd/NiO), and reaction time optimization.
Q. How is this compound characterized in academic research?
Characterization involves:
- NMR spectroscopy : and NMR (e.g., δ 181.25 ppm for carbonyl groups in related compounds) .
- Mass spectrometry : EI-MS for molecular ion confirmation (e.g., m/z 392 for quinoline-Schiff base adducts) .
- Elemental analysis : Validation of C, H, N, and O content (e.g., 76.51% C, 5.14% H in similar structures) . These methods ensure structural fidelity and purity (>95%) for downstream applications.
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents . Safety data sheets (SDS) emphasize restricted use to industrial/research settings and adherence to in-vitro guidelines .
Q. What initial biological evaluation strategies are used for this compound?
Preliminary screening includes:
- In-vitro cytotoxicity assays : Testing on human cell lines (e.g., HepG2) to assess IC values.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
- Enzymatic inhibition assays : Kinase or protease inhibition profiling to identify mechanistic pathways.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound synthesis yields?
- Catalyst variation : Testing Pd/NiO vs. Pt/C or Raney nickel for reductive amination efficiency .
- Solvent effects : Comparing polar aprotic (DMF) vs. protic (ethanol) solvents for Schiff base stability .
- Temperature modulation : Elevated temperatures (40–60°C) may enhance kinetics but risk decomposition.
- Purification : Gradient column chromatography or recrystallization to achieve >99% purity.
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Validate anti-cancer activity via both MTT and clonogenic assays .
- Binding site mutagenesis : Identify critical residues through alanine scanning in target proteins.
- Dose-response curves : Establish EC/IC consistency across independent labs .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs .
- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity trends .
Q. How to design derivatives of this compound for enhanced pharmacological properties?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO) to improve binding affinity .
- Heterocyclic modifications : Replace quinoline with isoquinoline to alter pharmacokinetics .
- Prodrug strategies : Conjugate with esterase-cleavable moieties (e.g., acetyl) for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
